REACTION_CXSMILES
|
N1CCOCC1.[OH:7][CH2:8][C:9](=O)[C:10]([CH3:13])([CH3:12])[CH3:11].[CH2:15]([C:18]#[N:19])[C:16]#[N:17]>CN(C)C=O>[NH2:19][C:18]1[O:7][CH:8]=[C:9]([C:10]([CH3:13])([CH3:12])[CH3:11])[C:15]=1[C:16]#[N:17]
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Name
|
|
Quantity
|
174 g
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Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
OCC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
C(C#N)C#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
while cooling, in a manner such that the internal temperature
|
Type
|
CUSTOM
|
Details
|
did not rise above 40° C
|
Type
|
CUSTOM
|
Details
|
The solid product which thereby precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC=C(C1C#N)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |